![molecular formula C12H10FNO3 B1442407 Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 655236-29-6](/img/structure/B1442407.png)
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound . It is a derivative of 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, which is a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 20℃ for 24 hours . The reaction involves quinolone 2-4 (3 g, 12.7 mmol) suspended in 40 mL anhydrous DMF and treated with potassium carbonate (4.2 g, 15.0 mmol) and 4-bromo-2-fluoro-l- (bromomethyl)-2-fluorobenzene (3.5 g, 12.7 mmol) .Molecular Structure Analysis
The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy .Scientific Research Applications
Synthesis of Fused Heterocycles
This compound is instrumental in the synthesis of various fused heterocycles. These heterocycles are significant due to their unique biological activities. The synthetic methodologies developed for these compounds allow for the creation of four-membered to seven-membered heterocycles, many of which exhibit unique biological properties .
Pharmaceutical Research
The quinolone derivatives, to which Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate belongs, have a history of being used in pharmaceuticals. For instance, quinine and its derivatives have been utilized for treating conditions like nocturnal leg cramps and arthritis, and even in experimental treatments for prion infections .
Anticancer Applications
Indole derivatives, which can be synthesized from compounds like Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, have been increasingly recognized for their role in treating cancer cells. These compounds show promise in targeting various types of cancer cells, offering a pathway for developing new anticancer drugs .
Anti-proliferative Effects
Research has shown that related compounds exhibit significant anti-proliferative effects against certain cell lines. This suggests that Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate could be used in the development of treatments aimed at inhibiting the growth of specific cells .
Anti-HIV Research
Derivatives of this compound have been studied for their potential use in anti-HIV treatments. Molecular docking studies of related indolyl and oxochromenyl xanthenone derivatives have shown promise as inhibitors of HIV-1, indicating a potential application for Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in this field .
properties
IUPAC Name |
ethyl 5-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMHZVBKYDKXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729189 | |
Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
655236-29-6 | |
Record name | Ethyl 5-fluoro-4-hydroxy-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=655236-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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